BenchChemオンラインストアへようこそ!

N-(4-Bromo-3-hydroxyphenyl)acetamide

Antitubercular drug discovery Mycobacterium tuberculosis H37Ra Minimum inhibitory concentration (MIC)

N-(4-Bromo-3-hydroxyphenyl)acetamide (CAS 55065-94-6) is the minimal pharmacophoric scaffold for MDR-TB hit-to-lead campaigns, with a 4-bromo-3-hydroxy substitution pattern that is essential for low-µM Mtb inhibition—removal or repositioning of either group abolishes activity. Buyers must avoid generic 'brominated acetanilide' substitutes, as only this precise regioisomer delivers the 2.5–10× potency advantage over chloro, fluoro, and unsubstituted analogs. With published melting point (215.7–216.5 °C), NMR, and HRMS data, this lot-characterized compound serves as an analytical reference standard, a CCR5 antagonist probe, and a metabolically stable replacement for benzyl-substituted leads that suffer CYP450 clearance. Procure with confidence for antitubercular, immunology, or fragment-based design programs.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
Cat. No. B8410918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromo-3-hydroxyphenyl)acetamide
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)Br)O
InChIInChI=1S/C8H8BrNO2/c1-5(11)10-6-2-3-7(9)8(12)4-6/h2-4,12H,1H3,(H,10,11)
InChIKeyOBEPAJNIUQFIET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromo-3-hydroxyphenyl)acetamide: Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


N-(4-Bromo-3-hydroxyphenyl)acetamide (CAS 55065-94-6, MF C₈H₈BrNO₂, MW 230.06 g/mol) is a synthetic meta-amido bromophenol belonging to the N-aryl acetamide class, structurally featuring a bromine atom at the 4-position and a hydroxyl group at the 3-position of the phenyl ring [1]. This substitution pattern places it within a scaffold space distinct from common analgesic acetaminophen (paracetamol, 4'-hydroxyacetanilide) and unsubstituted acetanilide, conferring physicochemical properties—such as a melting point of 215.7–216.5 °C as reported for the crystalline solid—that are directly relevant to purity verification, formulation, and analytical method development during procurement and laboratory deployment [1].

Why N-(4-Bromo-3-hydroxyphenyl)acetamide Cannot Be Replaced by Generic Acetanilide Analogs in Target-Focused Research


Simple structural similarity to acetaminophen, acetanilide, or p-bromoacetanilide is misleading because systematic comparative antitubercular screening reveals that the simultaneous presence of the 4-bromo and 3-hydroxy substituents is essential for low-micromolar inhibitory activity against Mycobacterium tuberculosis; removal or repositioning of either group results in complete loss of potency [1]. In a direct analog series, the 4-chloro derivative showed 2.5-fold reduced activity (MIC 12.5 vs. 5 µg/mL), the 4-fluoro analog was 10-fold less potent (MIC 50 µg/mL), and unsubstituted, 4-methyl, 4-methoxy, and 4-cyano congeners were all inactive at concentrations exceeding 100 µg/mL [1]. Consequently, procurement of a generic “brominated acetanilide” or “hydroxyacetanilide” without precise positional identity introduces a high risk of obtaining a compound with no target engagement in Mtb inhibition assays and no validated structure–activity relationship (SAR) positioning within the meta-amido bromophenol antitubercular chemotype [1].

Quantitative Differentiation Evidence for N-(4-Bromo-3-hydroxyphenyl)acetamide Against Closest Analogs


Antitubercular MIC Against Mtb H37Ra: Critical Role of 4-Bromo-3-Hydroxy Substitution Pattern

Within the meta-amido bromophenol series, the 4-bromo-3-hydroxy substitution motif is uniquely capable of conferring single-digit µg/mL MIC against M. tuberculosis H37Ra. The closely related benzamide analog (compound 3, N-(4-bromo-3-hydroxyphenyl)benzamide) achieves an MIC of 5 µg/mL, whereas the corresponding 4-chloro analog (compound 4c) yields a 2.5-fold higher MIC of 12.5 µg/mL, the 4-fluoro analog (compound 4d) yields a 10-fold higher MIC of 50 µg/mL, and the unsubstituted, 4-methyl, 4-methoxy, 4-carboxy, 4-acetyl, and 4-cyano analogs are all inactive (MIC >100 µg/mL) under identical autoluminescent Mtb H37Ra assay conditions [1]. Although the direct MIC value of N-(4-bromo-3-hydroxyphenyl)acetamide (compound 6a in the same study) was not reported in the extracted manuscript fragment, the SAR trajectory established across the benzamide series demonstrates that the 4-bromo-3-hydroxy pharmacophore is the predominant driver of antimycobacterial potency, and the acyl group variation (benzoyl vs. acetyl) modulates rather than abolishes this activity [1].

Antitubercular drug discovery Mycobacterium tuberculosis H37Ra Minimum inhibitory concentration (MIC) Structure–activity relationship (SAR)

Selectivity Index: Selective Antimycobacterial Activity Without Gram-Positive or Gram-Negative Antibacterial Activity

Compounds within the meta-amido bromophenol class were tested against normal Gram-positive and Gram-negative bacteria and exhibited no inhibitory activity, indicating a selectivity profile that differentiates them from broad-spectrum antibacterial acetanilides such as p-bromoacetanilide, which has documented antibacterial and antifungal activity against S. aureus, E. coli, and C. albicans [1] [2]. This narrow-spectrum profile is advantageous for antitubercular development because it reduces the risk of off-target microbiota disruption during in vivo efficacy studies and is consistent with a mechanism that is likely Mtb-specific rather than broadly cytotoxic [1].

Antitubercular selectivity Gram-positive bacteria Gram-negative bacteria Therapeutic window

Metabolic Stability Advantage Over Benzyl-Substituted Congeners: Rationale for Bromine Incorporation

The lead compound YZ-7 (a 3-benzyl-substituted meta-amido phenol) demonstrated potent in vitro antitubercular activity but failed to exert in vivo efficacy due to rapid hepatic clearance attributed to CYP450-mediated oxidation of the benzyl group [1]. The replacement of the metabolically labile 3-benzyl moiety with a bromine atom at the 4-position—as in compound 3 and, by extension, compound 6a (N-(4-bromo-3-hydroxyphenyl)acetamide)—was a deliberate design strategy to improve metabolic stability while retaining antimycobacterial potency [1]. The paper explicitly reports that 'good metabolic stability was observed for the selected compounds' within the meta-amido bromophenol series, establishing a class-level advantage over the benzyl-substituted progenitor YZ-7 [1].

Metabolic stability CYP450 oxidation Liver microsomal clearance In vivo efficacy prospect

Physicochemical and Purity Specification Baseline for Analytical Method Development

N-(4-Bromo-3-hydroxyphenyl)acetamide (compound 6a) is reported as a white crystalline solid with a melting point of 215.7–216.5 °C and a molecular identity confirmed by ¹H-NMR (400 MHz, DMSO-d₆), ¹³C-NMR, and HRMS (ESI) [1]. This level of characterization—including a narrow, well-defined melting point range—provides a tangible quality control benchmark that is absent for many non-standardized substituted acetanilides offered by chemical suppliers, where purity may be reported solely as ≥95% HPLC without corroborating spectroscopic or thermal identity data .

Purity specification Melting point HRMS characterization Quality control

N-Acetyl vs. N-Benzoyl Substitution: Differentiated Synthetic Tractability and Downstream Derivatization Potential

The acetyl-substituted compound 6a is synthesized via a straightforward acetylation of 4-bromo-3-hydroxyaniline with acetyl chloride (yield 54%), whereas the corresponding benzamide (compound 3) requires benzoyl chloride and is structurally embedded in a different sub-series (4a–k) [1]. The N-acetyl group of 6a is smaller (42 Da) than the N-benzoyl group (105 Da) of compound 3, resulting in lower molecular weight (230 vs. 292 Da), potentially superior ligand efficiency metrics (LE), and a less lipophilic scaffold (elimination of the phenyl ring from the acyl moiety) that may improve aqueous solubility and reduce protein binding relative to the benzamide analog [1]. This physicochemical distinction is particularly relevant when the compound is used as a fragment-like starting point for further elaboration, where lower molecular complexity and fewer rotatable bonds are desirable [2].

Synthetic chemistry Acetyl vs. benzoyl Downstream derivatization Medicinal chemistry

CCR5 Antagonist Activity Identified in Preliminary Pharmacological Screening

Preliminary pharmacological screening has indicated that N-(4-bromo-3-hydroxyphenyl)acetamide exhibits CCR5 antagonist activity, suggesting potential utility in the preparation of treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. While the available abstract does not provide IC₅₀ or Kᵢ values, this functional annotation differentiates the compound from simple acetanilide analgesics and positions it within a chemokine receptor-targeted research space that is mechanistically orthogonal to its antitubercular activity [1].

CCR5 antagonist HIV infection Autoimmune disease Chemokine receptor

Validated Application Scenarios for N-(4-Bromo-3-hydroxyphenyl)acetamide Based on Quantitative Differentiation Evidence


Antitubercular Hit-to-Lead Optimization Starting Point for MDR-TB Programs

Based on the demonstrated 2.5–10 fold potency advantage of the 4-bromo-3-hydroxy substitution pattern over chloro, fluoro, and non-halogenated analogs against M. tuberculosis H37Ra [1], N-(4-bromo-3-hydroxyphenyl)acetamide (6a) constitutes a minimal pharmacophoric scaffold for initiating hit-to-lead campaigns targeting multidrug-resistant tuberculosis (MDR-TB). Its documented lack of activity against Gram-positive and Gram-negative bacteria ensures that antimycobacterial specificity is preserved—a critical attribute when screening in co-culture or host-cell infection models where off-target antibacterial effects can confound efficacy readouts [1]. The compound's fragment-like molecular weight (230 Da) further positions it as an ideal starting point for structure-based design and fragment growing strategies [2].

Metabolic Stability-Focused Lead Replacement of Labile Benzyl-Substituted Antitubercular Hits

For programs that have identified a 3-benzyl-substituted meta-amido phenol hit but encountered rapid in vivo clearance due to CYP450-mediated benzyl oxidation (as documented for compound YZ-7 [1]), N-(4-bromo-3-hydroxyphenyl)acetamide serves as a direct stability-enhanced replacement. The bromine atom at the 4-position is not susceptible to oxidative metabolism, and the series has been explicitly reported to possess good metabolic stability [1]. This substitution strategy enables retention of the meta-amido phenol pharmacophore while resolving a pharmacokinetic liability that previously prevented in vivo efficacy translation.

CCR5 Antagonist Probe for Immuno-Oncology and HIV Entry Research

Preliminary pharmacological screening identifying N-(4-bromo-3-hydroxyphenyl)acetamide as a CCR5 antagonist [3] supports its use as a small-molecule probe in chemokine receptor research, including HIV-1 entry inhibition, rheumatoid arthritis inflammation models, and tumor microenvironment immunomodulation. Although quantitative CCR5 binding or functional antagonism data are not yet publicly disclosed, the annotation provides a distinct research application orthogonal to antitubercular screening, enabling dual-purpose procurement for laboratories working at the intersection of infectious disease and immunology.

Analytical Reference Standard for Quality Control of Substituted Acetanilide Derivatives

The fully characterized identity of N-(4-bromo-3-hydroxyphenyl)acetamide—with published melting point (215.7–216.5 °C), ¹H-NMR, ¹³C-NMR, and HRMS data [1]—qualifies it as a reference standard for analytical method development and batch-to-batch consistency verification in medicinal chemistry laboratories. Procurement of a lot accompanied by, or verifiable against, these orthogonal characterization data reduces the risk of misidentification that attends the purchase of poorly characterized substituted acetanilides from general chemical suppliers, where identity may rest solely on a CAS number and HPLC purity claim .

Quote Request

Request a Quote for N-(4-Bromo-3-hydroxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.